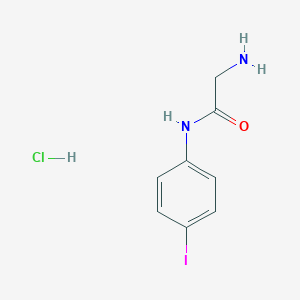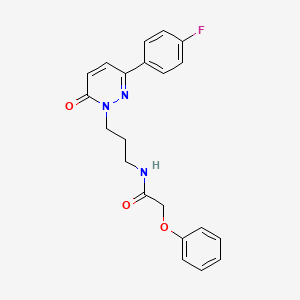![molecular formula C25H29N3O3S B2831591 3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide CAS No. 532974-22-4](/img/structure/B2831591.png)
3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a morpholine ring, and a benzamide group. These groups are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole ring could be formed using a Fischer indole synthesis or a similar method. The morpholine ring could be introduced using a nucleophilic substitution reaction. The benzamide group could be added using an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic and planar, while the morpholine ring is a six-membered ring with an oxygen and a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indole ring is susceptible to electrophilic aromatic substitution reactions. The morpholine ring could undergo reactions at the nitrogen atom, such as alkylation .Applications De Recherche Scientifique
Antimicrobial Agents
The synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, a structure related to the query compound, has been explored for antimicrobial activities. These compounds were found to possess good to moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sahin et al., 2012).
Sulfur-Transfer Agents
Research on the synthesis of sulfur-transfer agents, including compounds similar to the query chemical, has revealed their utility in chemical synthesis processes. The preparation and good yield of related sulfur-transfer agents highlight their significance in synthetic chemistry and potential applications in developing new chemical entities (Klose, Reese, & Song, 1997).
Biological Studies
Studies on derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones and related benzamide compounds have demonstrated notable biological activities, including antioxidant and antibacterial properties. These findings suggest the potential biomedical applications of compounds within the same chemical family (Subbulakshmi N. Karanth et al., 2019).
Carbonic Anhydrase Inhibitors
A study on aromatic sulfonamide inhibitors, including morpholine derivatives, has identified their potent inhibitory activity against various carbonic anhydrase isoenzymes. This suggests potential applications in designing inhibitors for enzymes of clinical relevance (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Agents
Research into novel indole-based sulfonohydrazide derivatives containing the morpholine ring has evaluated their anticancer activity against breast cancer cell lines. Certain derivatives showed promising inhibition, indicating the potential for developing new anticancer agents within this chemical class (Aysha Gaur et al., 2022).
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-13-19(2)15-20(14-18)25(30)26-7-8-28-16-23(21-5-3-4-6-22(21)28)32-17-24(29)27-9-11-31-12-10-27/h3-6,13-16H,7-12,17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQAEOUZNVRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)



![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)

